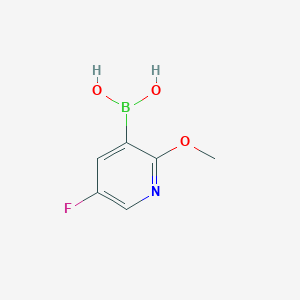
5-Fluoro-2-methoxypyridine-3-boronic acid
Übersicht
Beschreibung
5-Fluoro-2-methoxypyridine-3-boronic acid is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance and is often used in research .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-methoxypyridine-3-boronic acid is 1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Fluoro-2-methoxypyridine-3-boronic acid has a molecular weight of 170.94 . It is a solid at room temperature . The compound should be stored in an inert atmosphere and in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methoxypyridine-3-boronic acid is a chemical compound with the molecular formula C6H7BFNO3 . It’s a type of organoboron compound, which are often used in Suzuki–Miyaura coupling reactions .
The Suzuki–Miyaura coupling is a type of carbon–carbon bond forming reaction that is widely used in the field of organic chemistry . This reaction involves the use of a transition metal catalyst, such as palladium, to couple two different organic groups . One of these groups is usually an organoboron compound, like 5-Fluoro-2-methoxypyridine-3-boronic acid .
The outcomes of Suzuki–Miyaura coupling reactions can also vary widely, but the general result is the formation of a new carbon–carbon bond . This makes it a valuable tool for the synthesis of complex organic molecules in fields such as pharmaceuticals, agrochemicals, and materials science .
-
Phosphine-free Suzuki-Miyaura cross-coupling reactions : Organoboron compounds can be used as reagents in phosphine-free Suzuki-Miyaura cross-coupling reactions . This type of reaction is used to create carbon-carbon bonds, which is a fundamental process in organic chemistry .
-
Regioselective Suzuki-Miyaura coupling : This is a variant of the Suzuki-Miyaura coupling reaction where the coupling occurs at a specific position on the molecule . This can be useful for synthesizing complex organic molecules with precise structures .
-
Tandem palladium-catalyzed intramolecular aminocarbonylation and annulation : This is a complex reaction sequence that involves multiple steps . It can be used to create a wide variety of complex organic molecules .
-
N-arylation using copper acetylacetonate catalyst : Organoboron compounds can be used in N-arylation reactions, which involve the formation of a bond between a nitrogen atom and an aromatic ring . This is a key process in the synthesis of many pharmaceuticals and other biologically active compounds .
-
Hydromethylation sequence : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This is a key process in the synthesis of many pharmaceuticals and other biologically active compounds .
-
Fluorination Reagents, Fluorinated Building Blocks : Organoboron compounds can be used as fluorination reagents, which are used to introduce fluorine atoms into organic molecules . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
-
Phosphine-free Suzuki-Miyaura cross-coupling reactions : Organoboron compounds can be used as reagents in phosphine-free Suzuki-Miyaura cross-coupling reactions . This type of reaction is used to create carbon-carbon bonds, which is a fundamental process in organic chemistry .
-
Regioselective Suzuki-Miyaura coupling : This is a variant of the Suzuki-Miyaura coupling reaction where the coupling occurs at a specific position on the molecule . This can be useful for synthesizing complex organic molecules with precise structures .
-
Tandem palladium-catalyzed intramolecular aminocarbonylation and annulation : This is a complex reaction sequence that involves multiple steps . It can be used to create a wide variety of complex organic molecules .
-
N-arylation using copper acetylacetonate catalyst : Organoboron compounds can be used in N-arylation reactions, which involve the formation of a bond between a nitrogen atom and an aromatic ring . This is a key process in the synthesis of many pharmaceuticals and other biologically active compounds .
-
Hydromethylation sequence : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This is a key process in the synthesis of many pharmaceuticals and other biologically active compounds .
-
Fluorination Reagents, Fluorinated Building Blocks : Organoboron compounds can be used as fluorination reagents, which are used to introduce fluorine atoms into organic molecules . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled in a well-ventilated area .
Eigenschaften
IUPAC Name |
(5-fluoro-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPZNHZSIQDSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660297 | |
| Record name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxypyridine-3-boronic acid | |
CAS RN |
957120-32-0 | |
| Record name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methoxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)
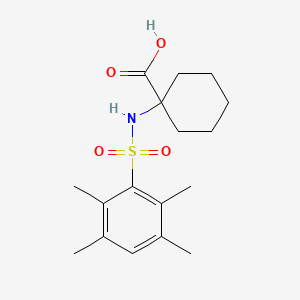
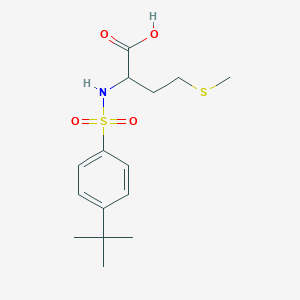
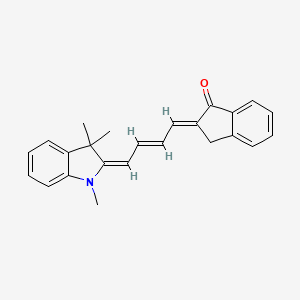
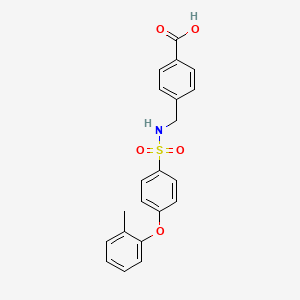
![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
![2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1](/img/structure/B1387894.png)
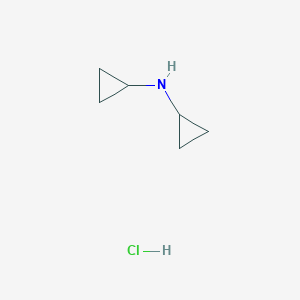
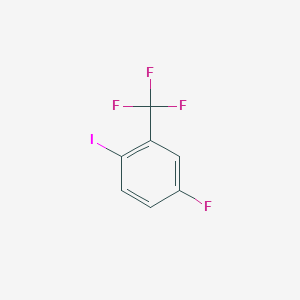
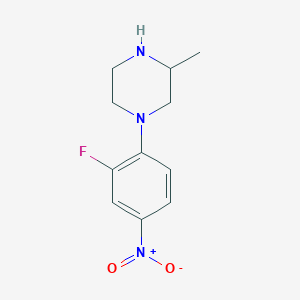
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)
